4-(4-butoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
4-(4-BUTOXY-3-METHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrrolopyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BUTOXY-3-METHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the pyrrolopyrazole core through cyclization reactions.
- Introduction of the butoxy, methoxy, hydroxy, and phenylethyl groups through substitution reactions.
- Purification of the final product using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
- Scaling up the reaction using larger reactors.
- Employing continuous flow chemistry to improve efficiency.
- Implementing rigorous quality control measures to monitor the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
4-(4-BUTOXY-3-METHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: As a lead compound for the development of new drugs targeting specific diseases.
Industry: As a precursor for the synthesis of materials with unique properties.
Mechanism of Action
The mechanism by which 4-(4-BUTOXY-3-METHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE exerts its effects depends on its specific interactions with molecular targets. These may include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Altering cellular pathways: Influencing cell signaling or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(4-BUTOXY-3-METHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE include other pyrrolopyrazoles with different substituents. Examples include:
- 4-(4-METHOXY-3-METHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
- 4-(4-ETHOXY-3-METHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
Uniqueness
The uniqueness of 4-(4-BUTOXY-3-METHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific combination of functional groups, which may confer unique biological activities or chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C30H31N3O4 |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
4-(4-butoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C30H31N3O4/c1-3-4-18-37-24-15-14-21(19-25(24)36-2)29-26-27(22-12-8-9-13-23(22)34)31-32-28(26)30(35)33(29)17-16-20-10-6-5-7-11-20/h5-15,19,29,34H,3-4,16-18H2,1-2H3,(H,31,32) |
InChI Key |
IINHJRVSOVMOGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCC4=CC=CC=C4)NN=C3C5=CC=CC=C5O)OC |
Origin of Product |
United States |
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